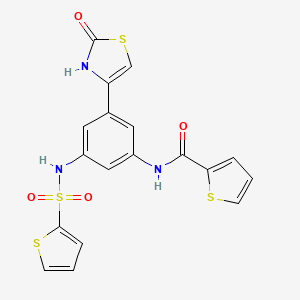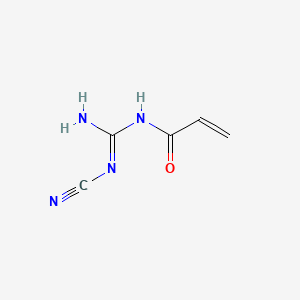
N-Acryloyl-N'-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acryloyl-N’-cyanoguanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of both acryloyl and cyanoguanidine functional groups, which contribute to its reactivity and utility in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acryloyl-N’-cyanoguanidine can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with cyanoguanidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of N-Acryloyl-N’-cyanoguanidine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acryloyl-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-Acryloyl-N’-cyanoguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-Acryloyl-N’-cyanoguanidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique reactivity.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Acryloyl-N’-cyanoguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity and function. These interactions are crucial for its applications in various fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acryloylindole-alkyne: Known for its use in imaging and profiling ligandable cysteines.
N-Acryloyl-N’-propyl piperazine: Utilized in the preparation of stimuli-responsive hydrogels.
Uniqueness
N-Acryloyl-N’-cyanoguanidine stands out due to its combination of acryloyl and cyanoguanidine groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
7046-96-0 |
|---|---|
Molekularformel |
C5H6N4O |
Molekulargewicht |
138.13 g/mol |
IUPAC-Name |
N-(N'-cyanocarbamimidoyl)prop-2-enamide |
InChI |
InChI=1S/C5H6N4O/c1-2-4(10)9-5(7)8-3-6/h2H,1H2,(H3,7,8,9,10) |
InChI-Schlüssel |
CADVGKZQAHRVJF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


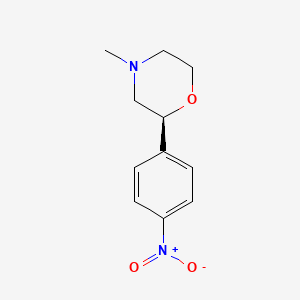
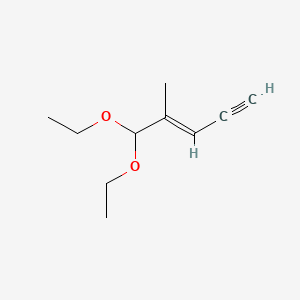
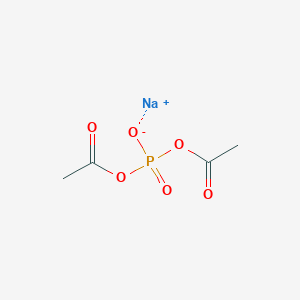
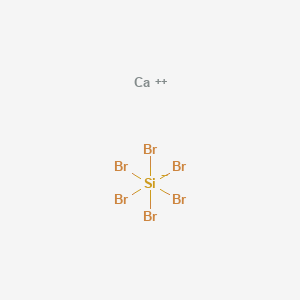
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
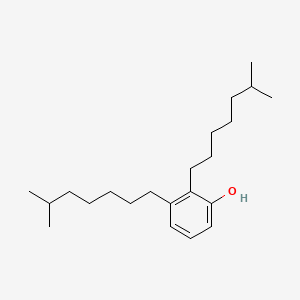
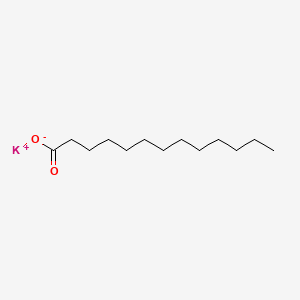
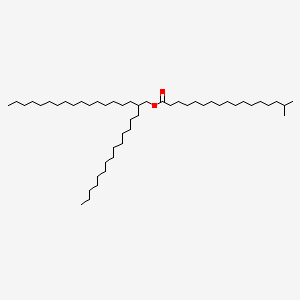
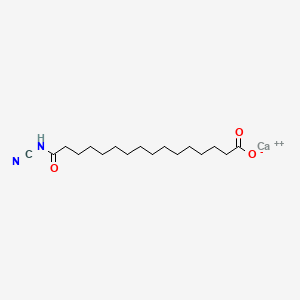
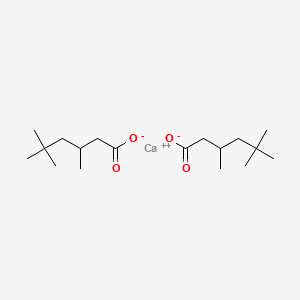
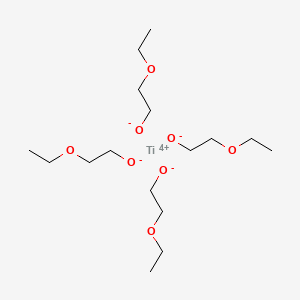
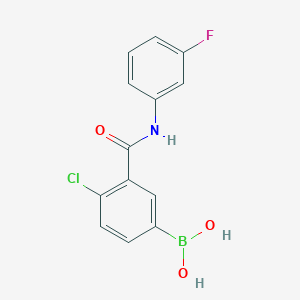
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
